4-Bromo-3'-chlorobenzophenone

Vue d'ensemble

Description

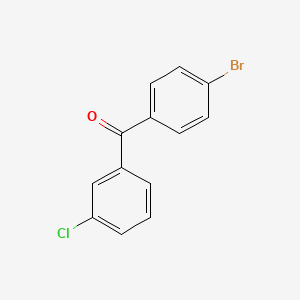

4-Bromo-3’-chlorobenzophenone is an organic compound with the molecular formula C13H8BrClO. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-3’-chlorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-bromobenzoyl chloride with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-3’-chlorobenzophenone may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3’-chlorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group in 4-Bromo-3’-chlorobenzophenone can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether are typical reducing agents.

Major Products Formed

Substitution: Formation of substituted benzophenone derivatives.

Reduction: Formation of 4-Bromo-3’-chlorobenzhydrol.

Oxidation: Formation of 4-Bromo-3’-chlorobenzoic acid.

Applications De Recherche Scientifique

4-Bromo-3’-chlorobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research on 4-Bromo-3’-chlorobenzophenone includes its potential use in developing new therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-3’-chlorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromobenzophenone: Similar structure but lacks the chlorine substituent.

3-Chlorobenzophenone: Similar structure but lacks the bromine substituent.

4-Bromo-4’-chlorobenzophenone: Both phenyl rings are substituted with bromine and chlorine atoms

Uniqueness

4-Bromo-3’-chlorobenzophenone is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies .

Activité Biologique

4-Bromo-3'-chlorobenzophenone is a halogenated benzophenone derivative that has garnered attention in various fields of biological research due to its potential antimicrobial, anticancer, and enzyme-inhibitory properties. This article explores the compound's biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a benzophenone backbone with bromine and chlorine substituents at the 4 and 3' positions, respectively. This halogenation is known to enhance the biological activity of organic compounds by influencing their interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its halogenated structure contributes to its effectiveness against various bacterial strains. In vitro studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. The compound has been shown to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways, such as the MAPK pathway, which regulates cell proliferation and survival.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. Flow cytometry analysis demonstrated that the compound significantly increased the percentage of apoptotic cells compared to untreated controls.

Enzyme Interaction

One of the primary mechanisms through which this compound exerts its biological effects is through interaction with enzymes. Notably, it has been identified as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism. This inhibition could have implications for neurodegenerative diseases where MAO-B activity is dysregulated.

Cellular Signaling Pathways

The compound also influences various cellular signaling pathways. Studies have shown that it can modulate the activity of nuclear factor-kappa B (NF-κB) and other transcription factors involved in inflammation and immune responses. This modulation suggests potential applications in treating inflammatory diseases.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound indicate that it undergoes metabolism primarily via cytochrome P450 enzymes. The compound's metabolic pathways lead to the formation of several metabolites, some of which may retain biological activity. Understanding these pathways is crucial for evaluating its therapeutic potential and safety profile.

Table 2: Metabolic Pathways

| Metabolite | Formation Pathway |

|---|---|

| 4-bromo-2-chlorophenol | Oxidative deamination |

| Hydroxy derivatives | Hydroxylation via CYP enzymes |

Safety and Toxicity

While initial studies indicate low toxicity at therapeutic doses, comprehensive safety evaluations are necessary. Ongoing research aims to establish a clearer understanding of the compound's safety profile, particularly concerning long-term exposure and potential side effects.

Propriétés

IUPAC Name |

(4-bromophenyl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKLPMBHTYGGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373600 | |

| Record name | 4-Bromo-3'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27434-90-8 | |

| Record name | 4-Bromo-3'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.